1-(4-Amino-phenoxy)-3-(2-methyl-benzoimidazol-1-YL)-propan-2-OL dihydrochloride
Description
1-(4-Amino-phenoxy)-3-(2-methyl-benzoimidazol-1-YL)-propan-2-OL dihydrochloride (CAS: 1185304-16-8) is a benzimidazole-derived compound with a molecular formula of C₁₇H₂₀ClN₃O₂ and a molar mass of 333.82 g/mol . It features a 4-aminophenoxy group linked via a propan-2-ol backbone to a 2-methyl-substituted benzimidazole ring. The dihydrochloride salt enhances its solubility in polar solvents, making it suitable for pharmaceutical applications. Classified as an irritant, its handling requires appropriate safety protocols .
Properties
IUPAC Name |
1-(4-aminophenoxy)-3-(2-methylbenzimidazol-1-yl)propan-2-ol;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O2.2ClH/c1-12-19-16-4-2-3-5-17(16)20(12)10-14(21)11-22-15-8-6-13(18)7-9-15;;/h2-9,14,21H,10-11,18H2,1H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXGNBESQZSHHSH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2N1CC(COC3=CC=C(C=C3)N)O.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21Cl2N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(4-Amino-phenoxy)-3-(2-methyl-benzoimidazol-1-YL)-propan-2-OL dihydrochloride, with the CAS number 1185304-16-8, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This compound features a complex structure that includes a benzimidazole moiety, which is known for its diverse pharmacological properties.
| Property | Value |
|---|---|
| Molecular Formula | C17H21Cl2N3O2 |
| Molecular Weight | 370.28 g/mol |
| CAS Number | 1185304-16-8 |
| LogP | 4.552 |
| PSA | 73.30 Ų |
Biological Activity
The biological activity of this compound is primarily attributed to the benzimidazole core, which has been extensively studied for its therapeutic effects. The following sections detail its various biological activities, supported by recent studies.
Anticancer Activity
Recent research has highlighted the anticancer potential of benzimidazole derivatives, including compounds similar to this compound. A study demonstrated that benzimidazole derivatives exhibit significant cytotoxic effects against various cancer cell lines:
- Cell Lines Tested : HCT-116 (colon cancer), PC-3 (prostate cancer), and SNB-19 (brain cancer).
- Methodology : The MTT assay was utilized to evaluate cell viability.
Results indicated that certain derivatives exhibit IC50 values in the low micromolar range, suggesting potent antiproliferative effects .
Antimicrobial Activity
The antimicrobial properties of benzimidazole derivatives have also been explored. Compounds with similar structures have shown activity against both Gram-positive and Gram-negative bacteria:
- Tested Organisms : Staphylococcus aureus, Escherichia coli, and Candida albicans.
- Minimum Inhibitory Concentration (MIC) : Some derivatives demonstrated MIC values as low as 12.5 µg/ml against S. aureus, outperforming standard antibiotics such as ampicillin .
The mechanisms through which these compounds exert their biological effects are varied and include:
- Inhibition of Enzymatic Activity : Some benzimidazole derivatives inhibit key enzymes involved in cell proliferation and survival.
- Induction of Apoptosis : Certain compounds promote programmed cell death in cancer cells, contributing to their anticancer effects.
- Disruption of Membrane Integrity : Antimicrobial activity is often linked to the ability of these compounds to disrupt bacterial cell membranes.
Case Study 1: Anticancer Efficacy
In a recent study published in a pharmacological journal, a series of benzimidazole derivatives were synthesized and tested for their anticancer properties. Among them, one derivative showed an IC50 value of 15 µM against HCT-116 cells, indicating significant potential for further development as an anticancer agent .
Case Study 2: Antimicrobial Evaluation
Another study focused on the antimicrobial evaluation of various benzimidazole derivatives against clinical isolates. The results demonstrated that several compounds exhibited strong inhibitory activity against multidrug-resistant strains of E. coli, with MIC values ranging from 25 to 50 µg/ml .
Comparison with Similar Compounds
Target Compound:
- 1-(4-Amino-phenoxy)-3-(2-methyl-benzoimidazol-1-YL)-propan-2-OL dihydrochloride Benzimidazole substituent: 2-methyl Phenoxy substituent: 4-amino Salt form: Dihydrochloride Molecular weight: 333.82
Analogous Compounds:
1-(3-Benzyl-2-imino-benzoimidazol-1-YL)-3-phenoxypropan-2-OL (Compound 5) Benzimidazole substituent: 3-benzyl-2-imino Phenoxy substituent: Unsubstituted phenyl Molecular weight: ~409 (based on m/z = 410 [M+H]⁺) LCMS data: Rt = 1.05 min, purity >98% .
1-(3-Benzyl-2-imino-benzoimidazol-1-YL)-3-(3,5-difluorophenoxy)propan-2-OL (Compound 7) Phenoxy substituent: 3,5-difluoro Molecular weight: ~409 (m/z = 410 [M+H]⁺) LCMS data: Rt = 1.05 min, purity >98% .
1-(2-Imino-3-methyl-benzoimidazol-1-YL)-3-(p-tolyloxy)propan-2-OL (Compound 25) Benzimidazole substituent: 2-imino-3-methyl Phenoxy substituent: p-tolyl (4-methylphenyl) Molecular weight: ~311 (m/z = 312 [M+H]⁺) LCMS data: Rt = 0.91 min, purity >98% .
1-(3-Amino-phenoxy)-3-(2-methyl-benzoimidazol-1-YL)-propan-2-OL dihydrochloride (Isomer) Phenoxy substituent: 3-amino (vs. 4-amino in the target compound) CAS: 1185301-37-4 Hazard class: Similar irritant properties .
Key Observations:
- Substituent Impact: Electron-withdrawing groups (e.g., 3,5-difluoro in Compound 7) increase polarity, reflected in similar retention times (Rt) to Compound 5 despite structural differences .
- Salt Forms: The dihydrochloride form improves aqueous solubility compared to non-salt analogs (e.g., Compounds 5–25), which may exist as free bases .
- Isomerism: The 3-amino-phenoxy isomer (CAS: 1185301-37-4) demonstrates how positional changes alter electronic distribution and possibly biological interactions .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
